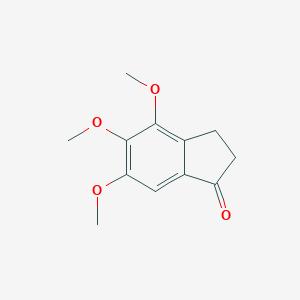

4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

Descripción general

Descripción

4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by the presence of three methoxy groups attached to an indanone core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Eaton’s reagent, which is a mixture of methanesulfonic acid and phosphorus pentoxide. The reaction is carried out under an inert atmosphere for about 12 hours . The reaction mixture is then poured over ice, and the product is extracted using dichloromethane and purified by flash chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

- **Oxid

Actividad Biológica

4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest due to its unique chemical structure and potential biological activities. Characterized by three methoxy groups attached to a dihydro-indenone framework, this compound exhibits a variety of biological effects, particularly in the realms of anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C_12H_14O_3, with a molecular weight of approximately 218.24 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it an attractive subject for various chemical and biological studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by promoting cell cycle arrest at the G2/M phase and enhancing caspase activity .

Case Studies

A notable study evaluated a series of dihydro-1H-indene derivatives that included this compound as a core structure. The findings indicated that derivatives exhibited significant antiproliferative effects against various cancer cell lines:

| Compound | IC50 (µM) | Inhibition Rate (%) at 0.1 µM |

|---|---|---|

| 12d | 0.028 | 78.82 |

| 12q | 0.087 | 83.61 |

| Control (CA-4) | 1.99 ± 0.15 | 87.35 |

The study concluded that compounds with electron-donating groups on the B ring displayed greater potency compared to those with electron-withdrawing groups .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi.

Research Findings

While specific quantitative data on antimicrobial activity is limited, initial studies indicate that the compound shows promise as a potential antimicrobial agent due to its structural characteristics that facilitate interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of methoxy groups significantly influences its binding affinity and overall biological activity.

Comparative Analysis with Similar Compounds

A comparison with related compounds reveals the unique attributes of 4,5,6-trimethoxy derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-3-methoxyphenyl derivative | Contains additional hydroxyl group | Enhanced antiproliferative activity |

| Dimethoxy derivative | Fewer methoxy groups | Reduced activity compared to trimethoxy |

This analysis underscores the importance of structural modifications in enhancing or diminishing biological efficacy .

Aplicaciones Científicas De Investigación

Anticancer Properties

Overview

Numerous studies have investigated the anticancer potential of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one and its derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

In a study focused on synthesizing derivatives of this compound, several compounds displayed significant antiproliferative effects against K562 leukemia cells. For instance, derivatives such as 12d , 12j , and 12t demonstrated potent anticancer effects at concentrations as low as 0.1 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12d | K562 | 0.1 |

| 12j | K562 | 0.15 |

| 12t | K562 | 0.1 |

Neurological Applications

Potential Therapeutic Effects

Research has indicated that derivatives of this compound may also possess neuroprotective properties. They are being explored for their ability to mitigate symptoms associated with hypoxia and anoxia .

Case Study: Neuroprotective Effects

A patent outlines the use of certain indene derivatives for treating conditions like cerebral hemorrhage and metabolic disturbances . These compounds have shown promise in improving cognitive functions and reducing oxidative stress-related damage.

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of this compound typically involves reactions under controlled conditions to optimize yield and purity. Various methods have been documented that utilize different reagents and solvents to achieve the desired product .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Method A | 98 | Potassium hydroxide in water at room temperature |

| Method B | 67 | Sodium hydroxide in ethanol at room temperature |

Propiedades

IUPAC Name |

4,5,6-trimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYMAQYXINVUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCC(=O)C2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597467 | |

| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16718-42-6 | |

| Record name | 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.